2-Ethoxy-3,4-dihydro-2H-pyran

説明

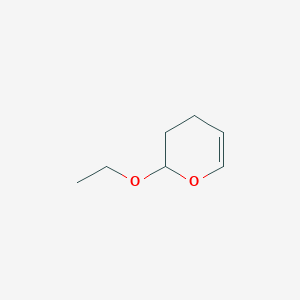

Structure

3D Structure

特性

IUPAC Name |

2-ethoxy-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJFPIXCMVSTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883293 | |

| Record name | 2H-Pyran, 2-ethoxy-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxydihydropyran is a colorless liquid. Floats on water. (USCG, 1999), Colorless liquid; [CAMEO] | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxydihydropyran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

289 °F at 760 mmHg (USCG, 1999), 143 °C | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

98 °F (USCG, 1999), 111 °F OC. | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SLIGHTLY SOL IN WATER | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.875 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.970 @ 20 °C/20 °C | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

103-75-3 | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxy-3,4-dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxydihydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-3,4-dihydro-2H-pyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran, 2-ethoxy-3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran, 2-ethoxy-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran-2-yl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-3,4-DIHYDRO-2H-PYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6DS120547 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-148 °F (USCG, 1999), FP: -100 °C | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYDIHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-3,4-dihydro-2H-pyran: Structure, Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Ethoxy-3,4-dihydro-2H-pyran, a heterocyclic ether with significant applications as a stabilizer and an intermediate in organic synthesis. This document details its chemical structure, physicochemical properties, spectroscopic data, and key synthetic and reactive pathways. Detailed experimental protocols for its synthesis via a hetero-Diels-Alder reaction and its hydrolysis to glutaraldehyde (B144438) are provided. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a cyclic ether with the chemical formula C₇H₁₂O₂.[1] Its structure consists of a dihydropyran ring with an ethoxy group attached to the anomeric carbon (C2).

-

IUPAC Name: this compound[1]

-

CAS Number: 103-75-3[1]

-

Molecular Weight: 128.17 g/mol [1]

-

Synonyms: 2-Ethoxydihydropyran, 3,4-Dihydro-2-ethoxy-2H-pyran[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 42 °C at 16 mmHg | [2][3] |

| Density | 0.957 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.439 | [2][3] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [3] |

| Solubility | Floats on water | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data |

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | Data not available in the searched resources. |

| Mass Spectrometry (MS) | Key peaks at m/z 72, 128, 83. |

| Infrared (IR) Spectroscopy | Data available in spectral databases. |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the hetero-Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of an electron-rich dienophile (ethyl vinyl ether) with an electron-poor diene (acrolein).

Synthesis of this compound via Hetero-Diels-Alder Reaction

This protocol describes the synthesis of this compound from ethyl vinyl ether and acrolein.

Experimental Protocol:

-

Reactants:

-

Acrolein (dienophile)

-

Ethyl vinyl ether (diene)

-

-

Solvent: A non-polar solvent such as toluene (B28343) or xylene is typically used.

-

Catalyst: The reaction can be performed thermally or with the use of a Lewis acid catalyst (e.g., ZnCl₂) to accelerate the reaction and improve selectivity.

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrolein in the chosen solvent.

-

Slowly add an equimolar amount of ethyl vinyl ether to the solution.

-

If a catalyst is used, it should be added to the acrolein solution before the ethyl vinyl ether.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Logical Relationship of Synthesis:

References

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-3,4-dihydro-2H-pyran from Acrolein and Ethyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethoxy-3,4-dihydro-2H-pyran, a valuable heterocyclic building block in organic synthesis and drug discovery. The primary synthetic route discussed is the hetero-Diels-Alder reaction between acrolein and ethyl vinyl ether. This document details the underlying reaction mechanism, presents a comparative analysis of catalytic systems with quantitative data, and provides a detailed experimental protocol for its synthesis.

Introduction

This compound is a cyclic acetal (B89532) that serves as a versatile intermediate in the synthesis of a wide range of organic molecules, including natural products, pharmaceuticals, and agrochemicals. Its dihydropyran ring system is a common motif in many biologically active compounds. The synthesis of this compound is most efficiently achieved through a [4+2] cycloaddition, specifically an inverse-electron-demand hetero-Diels-Alder reaction. In this reaction, the electron-deficient α,β-unsaturated aldehyde, acrolein, acts as the heterodiene, reacting with the electron-rich dienophile, ethyl vinyl ether.

The reaction is typically catalyzed by Lewis acids, which activate the acrolein, thereby increasing the reaction rate and selectivity. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the desired product.

Reaction Mechanism

The synthesis of this compound from acrolein and ethyl vinyl ether proceeds via a concerted pericyclic reaction known as the hetero-Diels-Alder reaction. In this specific case, it is an inverse-electron-demand Diels-Alder reaction, where the electronic character of the diene and dienophile are reversed compared to a normal Diels-Alder reaction.

The key steps of the mechanism are as follows:

-

Activation of the Heterodiene: A Lewis acid catalyst coordinates to the carbonyl oxygen of acrolein. This coordination enhances the electrophilicity of the acrolein, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

-

Cycloaddition: The electron-rich ethyl vinyl ether, with a high-energy Highest Occupied Molecular Orbital (HOMO), attacks the activated acrolein. The reaction proceeds through a cyclic transition state, leading to the formation of the six-membered dihydropyran ring.

-

Product Formation: The concerted formation of two new sigma bonds results in the final product, this compound.

An In-Depth Technical Guide to 2-Ethoxy-3,4-dihydro-2H-pyran: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-3,4-dihydro-2H-pyran is a cyclic enol ether that serves as a valuable intermediate and building block in organic synthesis. Its structural features, particularly the acetal (B89532) functionality, make it a versatile reagent, most notably as a protecting group for alcohols. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, with a focus on experimental details and applications relevant to researchers in the chemical and pharmaceutical sciences.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic sweet, fruity odor.[1] It is flammable and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2][3] It is very slightly soluble in water and floats on it.[1][4]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 130-132 °C | [1] |

| 42 °C at 16 mmHg | [4] | |

| Density | 0.957 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.439 | [4] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [5] |

| Solubility | Very slightly soluble in water | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 103-75-3 | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC1CCC=CO1 | [2] |

| InChI | 1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h4,6-7H,2-3,5H2,1H3 | [2] |

| InChIKey | VZJFPIXCMVSTID-UHFFFAOYSA-N | [2] |

Synthesis

The primary route for the synthesis of this compound is the hetero-Diels-Alder reaction between acrolein and ethyl vinyl ether.[6] This [4+2] cycloaddition is a powerful method for the formation of six-membered heterocyclic rings.

References

2-Ethoxy-3,4-dihydro-2H-pyran CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethoxy-3,4-dihydro-2H-pyran, a versatile heterocyclic compound. This document details its chemical and physical properties, outlines key experimental protocols, and illustrates relevant chemical workflows.

Core Compound Information

Molecular Weight: 128.17 g/mol [1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][3] |

| Appearance | Colorless liquid | [4] |

| Odor | Sweet, fruity | |

| Density | 0.957 g/mL at 25 °C | [3][5] |

| Boiling Point | 130-132 °C (at 760 mmHg) | |

| 42 °C (at 16 mmHg) | [3][5] | |

| Refractive Index (n20/D) | 1.439 | [3][5] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [3] |

| Solubility | Very slightly soluble in water. | |

| Vapor Pressure | 2.10 kPa (at 315.20 K) | [6] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Below is a summary of available spectroscopic information.

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Data available, specific shifts can be found in spectral databases. | [1] |

| ¹³C NMR | Data available, specific shifts can be found in spectral databases. | [1] |

| Infrared (IR) | IR spectra are available for this compound. | [1][7] |

| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available. | [2][8] |

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are intended to serve as a guide for laboratory applications.

Synthesis of this compound

The synthesis of this compound can be achieved via a hetero-Diels-Alder reaction between ethyl vinyl ether and acrolein. This cycloaddition reaction forms the dihydropyran ring.

Materials:

-

Ethyl vinyl ether

-

Acrolein

-

Inert solvent (e.g., toluene)

-

Lewis acid catalyst (optional, for improved reaction rate and selectivity)

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a clean, dry reaction vessel, dissolve ethyl vinyl ether in an inert solvent.

-

Slowly add acrolein to the solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

If a catalyst is used, it should be added to the reaction mixture at this stage.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Protection of Alcohols using 3,4-Dihydro-2H-pyran (Representative Protocol)

While this protocol uses the more common 3,4-dihydro-2H-pyran (DHP), the principles are directly applicable to this compound for the formation of tetrahydropyranyl (THP) ethers, which serve as protecting groups for alcohols.[9][10]

Materials:

-

Alcohol to be protected (1.0 equivalent)

-

3,4-Dihydro-2H-pyran (DHP) (1.2-2.0 equivalents)[9]

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01-0.05 equivalents)[9]

-

Anhydrous dichloromethane (B109758) (DCM) as solvent[9]

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of the alcohol in anhydrous DCM at room temperature, add the acid catalyst.[9]

-

Add DHP dropwise to the mixture.[9]

-

Stir the reaction at room temperature and monitor its progress by TLC.[9]

-

Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.[9]

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude THP ether can be purified by column chromatography on silica (B1680970) gel if necessary.[9]

Hydrolysis of this compound to Glutaraldehyde (B144438)

The hydrolysis of 2-alkoxydihydropyrans, such as the 2-ethoxy derivative, in the presence of an acid catalyst and water yields glutaraldehyde.[11][12]

Materials:

-

This compound

-

Water

-

Acid catalyst (e.g., phosphoric acid)[11]

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Combine this compound and water in the reaction vessel.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C with stirring.[11]

-

The reaction is typically carried out for 1 to 3 hours.[11]

-

The progress of the hydrolysis can be monitored to confirm the formation of glutaraldehyde.

-

Upon completion, the glutaraldehyde can be purified from the reaction mixture, which will also contain ethanol (B145695) as a byproduct.

Chemical Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key chemical processes involving this compound.

Caption: Synthesis via Hetero-Diels-Alder Reaction.

Caption: Alcohol Protection and Deprotection Workflow.

Caption: Hydrolysis Reaction to Yield Glutaraldehyde.

References

- 1. This compound | C7H12O2 | CID 7676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Pyran, 2-ethoxy-3,4-dihydro- [webbook.nist.gov]

- 3. 2-乙氧基-3,4-二氢吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [hnxinjing.com]

- 5. This compound | 103-75-3 [chemicalbook.com]

- 6. chemeo.com [chemeo.com]

- 7. This compound(103-75-3) IR Spectrum [m.chemicalbook.com]

- 8. 2H-Pyran, 2-ethoxy-3,4-dihydro- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. Dihydropyran (DHP) [commonorganicchemistry.com]

- 11. EP2300406B1 - Preparation of glutaraldehyde - Google Patents [patents.google.com]

- 12. JP2000072707A - Method for producing glutaraldehyde aqueous solution - Google Patents [patents.google.com]

Solubility of 2-Ethoxy-3,4-dihydro-2H-pyran in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethoxy-3,4-dihydro-2H-pyran, a versatile heterocyclic compound utilized in various synthetic applications. Due to a notable absence of publicly available quantitative data on its solubility in common organic solvents, this document focuses on equipping researchers with the necessary experimental protocols to determine these parameters accurately.

Introduction to this compound

This compound (CAS No. 103-75-3) is a colorless liquid with the molecular formula C₇H₁₂O₂. Structurally, it is a cyclic ether and an acetal, which contributes to its reactivity and utility as a protecting group for alcohols in organic synthesis. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. While qualitatively understood to be soluble in many organic solvents, precise solubility data is essential for reproducible and scalable chemical processes.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and the known properties of similar cyclic ethers, this compound is expected to be miscible with a wide range of common organic solvents. Its structure, possessing both a polar ether linkage and a nonpolar hydrocarbon backbone, suggests solubility in solvents spanning a range of polarities.

Expected Solubility:

-

High Solubility/Miscibility: Alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderate to High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene) and aliphatic hydrocarbons (e.g., hexane, cyclohexane).

-

Very Low Solubility: Water, where it is described as very slightly soluble.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Toluene | ||||

| Dichloromethane | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is robust, reliable, and does not require specialized spectroscopic equipment.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps (B75204) (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible PTFE)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the diagram below.

The Synthetic Versatility of 2-Ethoxy-3,4-dihydro-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-3,4-dihydro-2H-pyran is a cyclic enol ether that holds potential as a versatile reagent in modern organic synthesis. Structurally similar to the widely used 3,4-dihydro-2H-pyran (DHP), it offers a unique combination of functionalities that can be exploited in a variety of chemical transformations. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role as a protecting group for alcohols, its utility in cycloaddition reactions, and its potential as a building block in the synthesis of complex molecules. While the applications of its parent compound, DHP, are extensively documented, this guide will draw parallels and highlight the expected reactivity of the 2-ethoxy derivative, providing a framework for its synthetic utilization. It is important to note that while the fundamental reactivity is predictable, specific experimental data for this compound in many of these applications is not as extensively reported in the literature as for DHP.

Core Applications

The primary applications of this compound in organic chemistry can be categorized into two main areas:

-

Protection of Alcohols: As an enol ether, it readily reacts with alcohols under acidic conditions to form a 2-ethoxy-tetrahydropyranyl (EtO-THP) ether, a stable acetal (B89532) that effectively protects the hydroxyl group.

-

Cycloaddition Reactions: The electron-rich double bond of this compound can participate in cycloaddition reactions, most notably as a dienophile in inverse-electron-demand hetero-Diels-Alder reactions, providing access to complex heterocyclic scaffolds.

This compound as a Protecting Group for Alcohols

The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex molecules, preventing unwanted side reactions. This compound serves as an effective protecting group for alcohols, forming a 2-ethoxy-tetrahydropyranyl (EtO-THP) ether. This acetal is stable to a wide range of reaction conditions, including strongly basic, organometallic, and reducing/oxidizing environments.

Mechanism of Protection and Deprotection

The formation of the EtO-THP ether proceeds via an acid-catalyzed addition of the alcohol to the enol ether. The reaction is initiated by the protonation of the double bond, generating a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the electrophilic C2 carbon of the pyran ring. Subsequent deprotonation yields the protected alcohol.

The deprotection is achieved by acid-catalyzed hydrolysis, which is the reverse of the protection mechanism.

Caption: General mechanism for alcohol protection and deprotection.

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the primary alcohol in anhydrous DCM, add this compound.

-

Add a catalytic amount of PPTS to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Data Presentation: Comparison of Protecting Groups

The following table provides a comparative overview of the stability of the EtO-THP protecting group with the standard THP group under various conditions. This data is generalized based on the known stability of acetals.

| Reagent/Condition | THP Stability | EtO-THP Stability (Expected) |

| Strong Bases (e.g., NaOH, LDA) | Stable | Stable |

| Organometallics (e.g., Grignard, Organolithium) | Stable | Stable |

| Hydride Reductants (e.g., LiAlH4, NaBH4) | Stable | Stable |

| Mild Oxidizing Agents (e.g., PCC, PDC) | Stable | Stable |

| Strong Oxidizing Agents (e.g., KMnO4) | May be cleaved | May be cleaved |

| Acidic Conditions (e.g., aq. HCl, TFA) | Labile | Labile |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Stable | Stable |

This compound in Cycloaddition Reactions

The electron-rich nature of the double bond in this compound makes it a suitable dienophile for inverse-electron-demand hetero-Diels-Alder (IED-HDA) reactions. In this type of reaction, an electron-poor diene reacts with an electron-rich dienophile. This approach provides a powerful method for the synthesis of various substituted pyran derivatives, which are common motifs in natural products.

Mechanism of Inverse-Electron-Demand Hetero-Diels-Alder Reaction

The IED-HDA reaction is a concerted [4+2] cycloaddition. The reaction between an electron-poor 1-oxa-1,3-butadiene and this compound would lead to the formation of a bicyclic pyrano[2,3-b]pyran system.

Caption: Conceptual workflow of an IED-HDA reaction.

Experimental Protocol: General Procedure for IED-HDA Reaction

Materials:

-

Electron-poor diene (e.g., an α,β-unsaturated carbonyl compound) (1.0 equiv)

-

This compound (1.5 equiv)

-

Lewis acid catalyst (e.g., Yb(OTf)3, optional)

-

Toluene, anhydrous

Procedure:

-

To a solution of the electron-poor diene in anhydrous toluene, add this compound.

-

If a catalyst is used, it is added at this stage.

-

The reaction mixture is heated under an inert atmosphere, and the progress is monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

Data Presentation: Representative IED-HDA Reactions

The following table summarizes hypothetical reaction conditions and expected outcomes for the IED-HDA reaction of this compound with various electron-poor dienes. The yields are estimates based on similar reactions.

| Diene | Catalyst | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1,2,4,5-Tetrazine | None | 25 | 2 | ~85 |

| 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine | None | 25 | 1 | >90 |

| α,β-Unsaturated ketone | Yb(OTf)3 | 80 | 24 | ~70 |

| Nitroalkene | Sc(OTf)3 | 60 | 12 | ~75 |

Applications in the Synthesis of Natural Products and Pharmaceuticals

While direct, large-scale applications of this compound in the synthesis of pharmaceuticals are not widely reported, its structural motifs are present in numerous bioactive molecules. Its derivatives, such as (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, have been utilized in the synthesis of potent adenosine (B11128) A2A receptor agonists. The pyran ring is a common feature in many natural products, and the synthetic routes involving dihydropyran derivatives are of significant interest in drug discovery.

Logical Workflow: Retrosynthetic Analysis

The general strategy for incorporating the dihydropyran moiety into a target molecule often involves a retrosynthetic disconnection that leads back to a dihydropyran derivative as a key building block.

Caption: A generalized retrosynthetic approach.

Conclusion

This compound represents a valuable, yet underutilized, reagent in organic synthesis. Its application as a protecting group for alcohols offers a reliable alternative to the more common DHP, with predictable stability and reactivity. Furthermore, its potential in inverse-electron-demand hetero-Diels-Alder reactions opens avenues for the efficient construction of complex heterocyclic systems. While the body of literature specifically detailing the applications of this ethoxy derivative is still growing, the foundational principles of enol ether chemistry provide a strong basis for its exploration in the synthesis of novel pharmaceuticals and natural products. Further research into the specific advantages and unique reactivity of this compound is warranted and is expected to expand its role in the synthetic chemist's toolkit.

An In-depth Technical Guide on the Mechanism of Action of 2-Ethoxy-3,4-dihydro-2H-pyran as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, a ubiquitous and reactive moiety in numerous biologically active molecules and pharmaceutical intermediates, often necessitates temporary masking to prevent undesired side reactions. 2-Ethoxy-3,4-dihydro-2H-pyran serves as a valuable reagent for the protection of alcohols, converting them into stable 2-ethoxy-tetrahydropyranyl (Et-THP) ethers. This guide provides a comprehensive technical overview of the mechanism of action, experimental protocols, and available data for the use of this compound as a protecting group. While this specific reagent is less documented than its unsubstituted counterpart, 3,4-dihydro-2H-pyran (DHP), the underlying principles and general procedures are analogous. The data for DHP is presented herein as a close proxy to guide synthetic strategies.

Mechanism of Action: The Core of the Protection Strategy

The protective action of this compound hinges on the formation of a stable acetal (B89532) from an alcohol. This transformation is an acid-catalyzed process involving the addition of the alcohol to the electron-rich double bond of the dihydropyran ring.

Protection of Alcohols

The protection mechanism proceeds through three key steps:

-

Protonation of the Dihydropyran: An acid catalyst protonates the double bond of this compound, generating a resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the carbon atom and the adjacent oxygen atom, rendering the C-2 position highly electrophilic.

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic C-2 carbon of the oxocarbenium ion. This results in the formation of a new carbon-oxygen bond and a protonated ether intermediate.

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst or a mild base added to the reaction mixture, removes the proton from the newly formed oxonium ion. This step regenerates the acid catalyst and yields the neutral 2-ethoxy-tetrahydropyranyl (Et-THP) ether.

A noteworthy consequence of this reaction is the creation of a new stereocenter at the C-2 position of the pyran ring. If the alcohol substrate is chiral, this can lead to the formation of a mixture of diastereomers.

Diagram of the Protection Mechanism:

Caption: Acid-catalyzed protection of an alcohol.

Deprotection of 2-Ethoxy-tetrahydropyranyl Ethers

The removal of the Et-THP protecting group is essentially the reverse of the protection reaction and is also catalyzed by acid.[1] The mechanism involves the hydrolysis of the acetal linkage.

-

Protonation of the Acetal: The acid catalyst protonates one of the oxygen atoms of the acetal.

-

Cleavage of the C-O Bond: The protonated acetal becomes unstable, leading to the cleavage of the C-O bond and the departure of the alcohol. This generates the same resonance-stabilized oxocarbenium ion as in the protection step.

-

Hydrolysis of the Oxocarbenium Ion: A water molecule attacks the oxocarbenium ion, and subsequent deprotonation yields a hemiacetal.

-

Ring Opening: The hemiacetal is in equilibrium with its open-chain hydroxy aldehyde form.

Diagram of the Deprotection Mechanism:

Caption: Acid-catalyzed deprotection of an Et-THP ether.

Quantitative Data

While specific quantitative data for the protection of various alcohols with this compound is not extensively reported in the literature, a single synthesis of the protecting agent itself has been documented with an 80% yield. The reaction conditions involved tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)ytterbium as a catalyst at ambient temperature for 24 hours.[2]

For the purpose of guiding experimental design, the following tables summarize representative data for the protection of alcohols using the closely related and well-studied 3,4-dihydro-2H-pyran (DHP). These conditions and yields can serve as a starting point for optimization when using the 2-ethoxy derivative.

Table 1: Protection of Alcohols with 3,4-Dihydro-2H-pyran (DHP)

| Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Phenylethanol | NH₄HSO₄@SiO₂ (3 mol‰) | CPME or 2-MeTHF | Room Temp | 4 | >95 (conversion) |

| Benzyl alcohol | NH₄HSO₄@SiO₂ (3 mol‰) | CPME or 2-MeTHF | Room Temp | 4 | >95 (conversion) |

| 4-Chlorobenzyl alcohol | NH₄HSO₄@SiO₂ (3 mol‰) | CPME or 2-MeTHF | Room Temp | 4 | >95 (conversion) |

| (-)-Menthol | NH₄HSO₄@SiO₂ (3 mol‰) | CPME or 2-MeTHF | Room Temp | 4 | >95 (conversion) |

Data adapted from a study on heterogeneous acidic catalysts.[3]

Table 2: Deprotection of THP Ethers

| THP-Protected Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Various | Acetic acid/THF/H₂O (4:2:1) | - | 45 | Variable | High |

| Various | p-Toluenesulfonic acid | Methanol | Room Temp | Variable | High |

| Various | Copper(II) chloride dihydrate | 95% Ethanol | Reflux | 2-3 | Good |

General conditions compiled from various sources.[4]

Experimental Protocols

The following are general experimental protocols for the protection of alcohols with dihydropyrans and the subsequent deprotection of the resulting ethers. These should be adapted and optimized for use with this compound.

General Protocol for the Protection of an Alcohol

Materials:

-

Alcohol (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, pyridinium (B92312) p-toluenesulfonate (PPTS), Amberlyst-15; catalytic amount)

-

Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a solution of the alcohol in anhydrous DCM, add this compound.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow for Alcohol Protection:

Caption: General workflow for alcohol protection.

General Protocol for the Deprotection of a 2-Ethoxy-tetrahydropyranyl Ether

Materials:

-

2-Ethoxy-tetrahydropyranyl ether (1.0 equiv)

-

Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid, Amberlyst-15)

-

Solvent (e.g., methanol, ethanol, THF/water mixture)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the 2-ethoxy-tetrahydropyranyl ether in the chosen solvent system.

-

Add the acid catalyst.

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Once the reaction is complete, neutralize the acid by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude deprotected alcohol can be purified by column chromatography if necessary.

Experimental Workflow for Deprotection:

Caption: General workflow for deprotection.

Conclusion

This compound is a viable protecting group for alcohols, operating through a well-understood acid-catalyzed mechanism to form stable acetals. The resulting 2-ethoxy-tetrahydropyranyl ethers are robust under a variety of non-acidic conditions and can be readily cleaved with mild acid treatment. While specific quantitative data for this substituted dihydropyran is not as prevalent as for its unsubstituted analog, the established protocols and reactivity patterns of DHP provide a solid foundation for its application in complex organic synthesis. Further empirical investigation is recommended to optimize reaction conditions for specific substrates to achieve high yields and purity.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 2-Ethoxy-3,4-dihydro-2H-pyran

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Ethoxy-3,4-dihydro-2H-pyran. Due to the limited availability of fully assigned public data for this specific compound, this guide utilizes spectral information from closely related analogs and predictive methodologies to offer a robust analytical framework. The document details experimental protocols for synthesis and NMR analysis and includes structured data tables and explanatory diagrams to facilitate understanding and application in research and development.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. These assignments are based on the analysis of structurally similar compounds and established NMR principles.

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.8 - 4.9 | t | ~3.5 |

| H-6 | ~6.3 - 6.4 | dt | ~6.2, 1.8 |

| H-5 | ~4.6 - 4.7 | dt | ~6.2, 4.0 |

| OCH₂CH₃ | ~3.5 - 3.8 (diastereotopic) | m | - |

| H-3a | ~1.9 - 2.1 | m | - |

| H-3b | ~1.7 - 1.9 | m | - |

| H-4a | ~1.9 - 2.1 | m | - |

| H-4b | ~1.7 - 1.9 | m | - |

| OCH₂CH₃ | ~1.2 | t | ~7.1 |

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~97 - 99 |

| C-6 | ~142 - 144 |

| C-5 | ~99 - 101 |

| OCH₂CH₃ | ~62 - 64 |

| C-3 | ~29 - 31 |

| C-4 | ~19 - 21 |

| OCH₂CH₃ | ~15 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hetero-Diels-Alder reaction between acrolein and ethyl vinyl ether.

Materials:

-

Acrolein

-

Ethyl vinyl ether

-

Hydroquinone (B1673460) (as a polymerization inhibitor)

-

Anhydrous toluene (B28343) (solvent)

-

High-pressure reaction vessel or sealed tube

Procedure:

-

A solution of acrolein (1.0 equivalent) and a small amount of hydroquinone in anhydrous toluene is prepared in a high-pressure reaction vessel.

-

Ethyl vinyl ether (1.2 equivalents) is added to the solution.

-

The vessel is sealed and heated to approximately 150-180 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under vacuum to yield this compound as a colorless liquid.

NMR Sample Preparation and Analysis

Sample Preparation:

-

Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field instrument.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher field instrument.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-150 ppm

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis.

Spectroscopic Analysis of 2-Ethoxy-3,4-dihydro-2H-pyran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected infrared (IR) and mass spectrometry (MS) data for 2-Ethoxy-3,4-dihydro-2H-pyran (C₇H₁₂O₂). This document details the characteristic spectral peaks, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis and a proposed fragmentation pathway.

Expected Spectroscopic Data

The following tables summarize the key expected peaks in the Infrared and Mass Spectra of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a vinyl ether and a cyclic ether functionality. The key absorption bands are presented in Table 1.

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~2980-2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1640 | Medium | C=C Stretch | Vinyl Ether |

| ~1220 | Strong | C-O Stretch | Vinyl Ether |

| ~1120-1040 | Strong | C-O-C Stretch | Cyclic Ether & Acetal |

| ~850 | Weak | =C-H Bend | Vinyl Ether |

Table 1: Summary of Expected Infrared Absorption Peaks for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound, with a molecular weight of 128.17 g/mol , exhibits a distinct fragmentation pattern under electron ionization (EI).[1][2] Key expected peaks are summarized in Table 2.

| m/z | Relative Intensity | Proposed Fragment Ion | Notes |

| 128 | Low to Medium | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 83 | Medium to High | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 72 | High | [C₄H₈O]⁺˙ | Likely from fragmentation of the pyran ring |

| 44 | High | [C₂H₄O]⁺˙ | A common fragment in ethers |

| 43 | Medium | [C₃H₇]⁺ or [C₂H₃O]⁺ | Alkyl or acylium fragment |

Table 2: Summary of Expected Mass Spectrometry Peaks for this compound.[1][2]

Experimental Protocols

The following are generalized protocols for obtaining the IR and mass spectra of this compound.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample Preparation: A small drop of neat this compound liquid is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is applied, and the sample spectrum is recorded.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

-

Instrument: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Gas Chromatography:

-

Injection: 1 µL of the sample solution is injected into the GC inlet, which is typically held at a temperature of 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Oven Program: A temperature ramp is employed, for example, starting at 50°C for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry:

-

Ionization: The eluting compound is ionized by electron impact at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) over a mass-to-charge ratio (m/z) range of, for example, 40-400 amu.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for spectral analysis and a proposed fragmentation pathway in mass spectrometry.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Ethoxy-3,4-dihydro-2H-pyran

This guide provides comprehensive safety and handling information for 2-Ethoxy-3,4-dihydro-2H-pyran (CAS No. 103-75-3), intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, fruity odor.[1] It is primarily used as a stabilizer and an intermediate in organic synthesis.[2][3] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][4] |

| Molecular Weight | 128.17 g/mol | [4][5] |

| Appearance | Colorless liquid | [1][2][3] |

| Boiling Point | 130-132 °C (266-270 °F) at 760 mmHg | [1] |

| 42 °C at 16 mmHg | [3][4] | |

| Melting Point | -100 °C (-148 °F) | [5] |

| Density | 0.949 - 0.957 g/mL at 25 °C | [1][3][4] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [4] |

| Solubility | Very slightly soluble in water; floats on water | [1][5][6] |

| Vapor Pressure | 0.811 mmHg at 25 °C | [6] |

| Refractive Index | n20/D 1.439 (lit.) | [3][4] |

| Storage Temperature | 2-8 °C | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to GHS guidelines is mandatory for its handling.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[5] |

Signal Word: Warning[5]

Pictograms:

-

GHS02: Flame

-

GHS07: Exclamation Mark

Toxicity Summary:

Safe Handling and Experimental Protocol

The following protocol outlines the necessary precautions for handling this compound in a laboratory setting. This protocol is a synthesis of best practices from safety data sheets and general laboratory safety guidelines.

Engineering Controls

-

Ventilation: All work must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ignition Sources: Eliminate all potential ignition sources. This includes open flames, sparks, hot surfaces, and static discharge.[1][5] Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]

-

Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[1][6]

-

Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[5][7]

-

Hand Protection: Wear chemical-impermeable gloves, such as nitrile or neoprene.[6][8][9] Disposable gloves should be replaced immediately upon contamination.[8]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[6][10]

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors.[7]

Handling Procedures

-

Read the Safety Data Sheet (SDS) thoroughly before beginning any work.[10]

-

Avoid contact with skin, eyes, and clothing.[6] Do not breathe mist, gas, or vapors.[6]

-

When transferring, pour slowly and use a funnel if necessary to minimize splashing and vapor generation.[10]

Storage

-

Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[1][6] The recommended storage temperature is between 2-8°C.[1][3]

-

Keep the container tightly closed to prevent leakage and contamination.[1][6]

-

Store away from incompatible materials, particularly strong oxidizing agents and strong acids, as violent reactions can occur.[2][3][6]

-

Store in a designated flammables cabinet.[11]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

-

Skin Contact: Take off immediately all contaminated clothing.[6] Rinse skin with plenty of water and wash with soap.[5][6] If skin irritation occurs, get medical advice.[1]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Accidental Release Measures

-

Isolation: Immediately isolate the spill or leak area for at least 50 meters in all directions.[5]

-

Ventilation and Ignition Control: Remove all ignition sources and ensure the area is well-ventilated.[12]

-

Containment: Stop the leak if it can be done without risk. Prevent entry into waterways, sewers, or confined areas.[5]

-

Cleanup: Absorb the spill with a non-combustible material like dry earth, sand, or vermiculite.[5][12] Collect the absorbed material using clean, non-sparking tools and place it into a suitable, labeled container for disposal.[5][12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, or carbon dioxide (CO₂).[1]

-

Hazards: The substance is flammable and vapors may form explosive mixtures with air.[5][12] Vapors can travel a considerable distance to an ignition source and flash back.[12] Heating may cause containers to rupture violently.[12]

-

Protective Equipment: Firefighters should wear standard protective equipment and self-contained breathing apparatus (SCBA).

Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling this compound in a laboratory environment, from procurement to disposal.

Caption: Logical workflow for the safe laboratory handling of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 103-75-3 [chemicalbook.com]

- 3. sfdchem.com [sfdchem.com]

- 4. 3,4-Dihydro-2-ethoxy-2H-pyran 98 103-75-3 [sigmaaldrich.com]

- 5. This compound | C7H12O2 | CID 7676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols: Protection of Primary Alcohols with 2-Ethoxy-3,4-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical and natural product development, the strategic protection and deprotection of functional groups is a cornerstone for achieving desired molecular complexity. The hydroxyl group, being one of the most common and reactive functionalities, often requires temporary masking to prevent unwanted side reactions. The use of 2-ethoxy-3,4-dihydro-2H-pyran (EDHP) offers a robust method for the protection of alcohols, converting them into tetrahydropyranyl (THP) ethers. This acetal-type protecting group is valued for its ease of introduction, stability under a wide range of non-acidic conditions, and straightforward removal under mild acidic conditions.[1][2][3][4]

THP ethers are notably stable towards strongly basic conditions, organometallic reagents such as Grignard and organolithium reagents, hydrides, and various oxidizing and reducing agents.[2][3][5] A key consideration in the reaction of EDHP with a chiral alcohol is the introduction of a new stereocenter at the anomeric carbon of the THP ring, which can lead to the formation of a mixture of diastereomers.[1][3] These application notes provide a detailed protocol for the protection of primary alcohols using EDHP and a summary of typical reaction conditions.

Reaction Mechanism

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the enol ether functionality of EDHP. The mechanism can be outlined in the following steps:

-

Protonation of the Enol Ether : The acid catalyst protonates the double bond of EDHP, generating a resonance-stabilized oxocarbenium ion.[2][5]

-

Nucleophilic Attack : The primary alcohol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.[2][5]

-

Deprotonation : A base (typically the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[2]

Caption: Acid-catalyzed mechanism for the protection of a primary alcohol with EDHP.

Detailed Experimental Protocol

This protocol describes a general method for the protection of a primary alcohol using this compound with a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Materials

-

Primary Alcohol (1.0 equiv)

-

This compound (EDHP) (1.2–1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01–0.05 equiv)[2]

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure

-

Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equiv).

-

Dissolution : Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Addition of Reagents : To the stirred solution, add this compound (1.2–1.5 equiv).

-

Initiation of Reaction : Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01–0.05 equiv) to the mixture.[2]

-

Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Quenching : Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing : Combine the organic layers and wash with brine.

-

Drying : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal : Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude THP ether.

-

Purification : If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow

Caption: General experimental workflow for the protection of primary alcohols.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the protection of various alcohols using 3,4-dihydro-2H-pyran (DHP), which are expected to be analogous for reactions with EDHP.

| Entry | Substrate (Alcohol) | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 2-Phenylethanol | NH₄HSO₄@SiO₂ (3 mol ‰) | 2-MeTHF | 4 | RT | >99 |

| 2 | 1-Octanol | NH₄HSO₄@SiO₂ (3 mol ‰) | 2-MeTHF | 4 | RT | >99 |

| 3 | Benzyl alcohol | NH₄HSO₄@SiO₂ (3 mol ‰) | 2-MeTHF | 4 | RT | >99 |

| 4 | Cinnamyl alcohol | NH₄HSO₄@SiO₂ (3 mol ‰) | 2-MeTHF | 4 | RT | >99 |

| 5 | Geraniol | NH₄HSO₄@SiO₂ (3 mol ‰) | 2-MeTHF | 4 | RT | >99 |

| 6 | Cyclohexanol | NH₄HSO₄@SiO₂ (3 mol ‰) | 2-MeTHF | 4 | RT | >99 |

Data adapted from a study on DHP with various alcohols, which serves as a good proxy for EDHP reactions.[6]

Deprotection of THP Ethers

The removal of the THP protecting group is typically achieved by acid-catalyzed hydrolysis.[1][2] This can be accomplished using a variety of acidic conditions, such as acetic acid in a mixture of THF and water, or a catalytic amount of a strong acid like HCl or p-TsOH in an alcohol solvent.[5] The mild conditions required for deprotection make the THP group a versatile choice in complex syntheses.

Conclusion

The protection of primary alcohols as THP ethers using this compound is an efficient and reliable method. The resulting protected alcohol is stable under a variety of non-acidic conditions, allowing for a broad range of subsequent chemical transformations. The straightforward nature of both the protection and deprotection steps makes this a valuable strategy for synthetic chemists in academic and industrial research.

References

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acid-Catalyzed Protection of Secondary Alcohols using 2-Ethoxy-3,4-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction